

Spectroscopic Analysis of 3-Isopropylphenyl Diphenyl Phosphate: A Technical Guide

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Compound of Interest

Compound Name: *3-Isopropylphenyl diphenyl phosphate*

Cat. No.: *B110944*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **3-Isopropylphenyl diphenyl phosphate**, a significant organophosphate ester. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering valuable insights for its identification and characterization. The guide also includes detailed experimental protocols and visual workflows to support researchers in their analytical endeavors.

Introduction

3-Isopropylphenyl diphenyl phosphate is a member of the organophosphate ester class of compounds, which are widely utilized as flame retardants and plasticizers. The accurate identification and quantification of this compound are crucial for various applications, including environmental monitoring, toxicology studies, and quality control in industrial processes. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the structural elucidation and analysis of this molecule. This guide presents a summary of the expected spectroscopic data and detailed methodologies for acquiring them.

Spectroscopic Data

The following sections summarize the anticipated quantitative data from the spectroscopic analysis of **3-Isopropylphenyl diphenyl phosphate**. It is important to note that while some of

this data is based on available experimental information for closely related compounds, specific experimental values for the 3-isopropyl isomer may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the phosphorus environment within the molecule.

Table 1: Predicted ^1H NMR Data for **3-Isopropylphenyl Diphenyl Phosphate** (in CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35-7.15	m	10H	Diphenyl H
~7.10-6.90	m	4H	Isopropylphenyl H
~2.90	sept	1H	$-\text{CH}(\text{CH}_3)_2$
~1.25	d	6H	$-\text{CH}(\text{CH}_3)_2$

Table 2: Predicted ^{13}C NMR Data for **3-Isopropylphenyl Diphenyl Phosphate** (in CDCl_3)

Chemical Shift (δ) ppm	Assignment
~150-148	C (ipso, P-O-C)
~149	C (ipso, Isopropyl)
~130-120	Aromatic C
~34	$-\text{CH}(\text{CH}_3)_2$
~24	$-\text{CH}(\text{CH}_3)_2$

Table 3: Predicted ^{31}P NMR Data for **3-Isopropylphenyl Diphenyl Phosphate**

Chemical Shift (δ) ppm	Multiplicity
~ -10 to -20	s

Note: Chemical shifts are referenced to tetramethylsilane (TMS) for ^1H and ^{13}C NMR, and 85% H_3PO_4 for ^{31}P NMR. Predicted values are based on typical ranges for similar organophosphate esters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Characteristic IR Absorption Bands for **3-Isopropylphenyl Diphenyl Phosphate**

Wavenumber (cm^{-1})	Intensity	Assignment
~3100-3000	m	Aromatic C-H Stretch
~2960-2870	m	Aliphatic C-H Stretch
~1600, 1490	s	Aromatic C=C Stretch
~1300-1200	s	P=O Stretch
~1200-1100	s	P-O-C (Aryl) Stretch
~1000-900	s	P-O-C (Aryl) Stretch

s = strong, m = medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

Table 5: Predicted Major Fragment Ions in the Mass Spectrum of **3-Isopropylphenyl Diphenyl Phosphate**

m/z	Proposed Fragment
368	$[M]^+$ (Molecular Ion)
325	$[M - C_3H_7]^+$
275	$[M - C_6H_5O]^+$
250	$[(C_6H_5O)_2PO]^+$
170	$[(C_6H_5O)PO_2H]^+$
133	$[C_9H_{11}O]^+$
94	$[C_6H_5OH]^+$
77	$[C_6H_5]^+$

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **3-Isopropylphenyl diphenyl phosphate**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **3-Isopropylphenyl diphenyl phosphate**.[\[1\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ($CDCl_3$).[\[2\]](#)[\[3\]](#)
- Ensure the sample is fully dissolved; if necessary, gently vortex the solution.
- Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[4\]](#)
- Cap the NMR tube and wipe the outside clean before insertion into the spectrometer.

Instrumental Parameters:

- 1H NMR:

- Spectrometer Frequency: 400 MHz or higher
- Solvent: CDCl_3
- Reference: TMS (0 ppm)
- Number of Scans: 16-32
- Relaxation Delay: 1-2 s
- ^{13}C NMR:
 - Spectrometer Frequency: 100 MHz or higher
 - Solvent: CDCl_3
 - Reference: CDCl_3 (77.16 ppm)
 - Decoupling: Proton decoupled
 - Number of Scans: 1024 or more, depending on concentration
 - Relaxation Delay: 2-5 s
- ^{31}P NMR:
 - Spectrometer Frequency: 162 MHz or higher
 - Solvent: CDCl_3
 - Reference: External 85% H_3PO_4 (0 ppm)
 - Decoupling: Proton decoupled
 - Number of Scans: 64-128
 - Relaxation Delay: 2-5 s

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of neat **3-Isopropylphenyl diphenyl phosphate** directly onto the center of the ATR crystal.
- Lower the press arm to ensure good contact between the sample and the crystal.

Instrumental Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
- Accessory: ATR accessory with a diamond or germanium crystal
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

Sample Preparation:

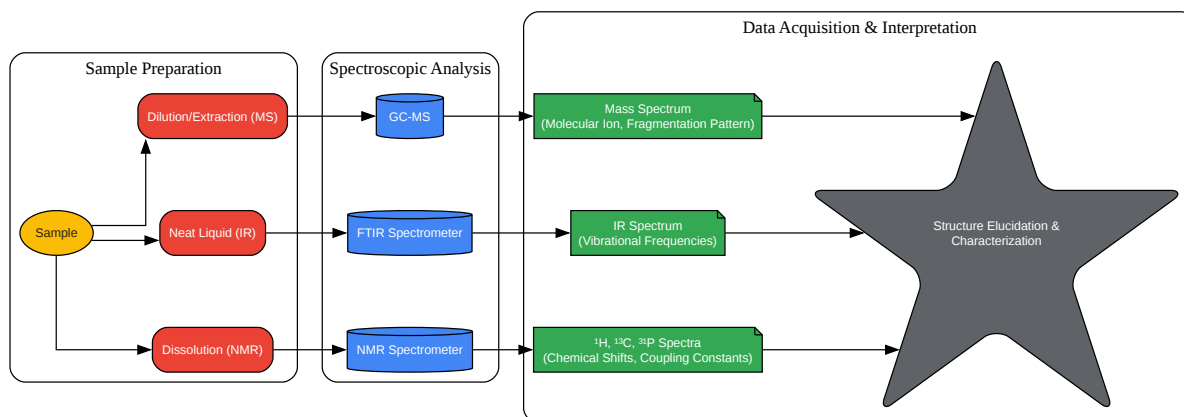
- Prepare a stock solution of **3-Isopropylphenyl diphenyl phosphate** in a suitable solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL.
- Prepare a series of dilutions from the stock solution to create working standards (e.g., 1, 5, 10, 25, 50 $\mu\text{g/mL}$).
- For unknown samples, perform a solvent extraction if the analyte is in a complex matrix. Solid Phase Extraction (SPE) can be used for cleanup if necessary.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Instrumental Parameters:[8][9]

- Gas Chromatograph (GC):
 - Injection Mode: Splitless
 - Injector Temperature: 280 °C
 - Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min
 - Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 min
 - Ramp: 15 °C/min to 300 °C
 - Hold: 10 min at 300 °C
 - Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Ion Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
 - Scan Range: m/z 50-500

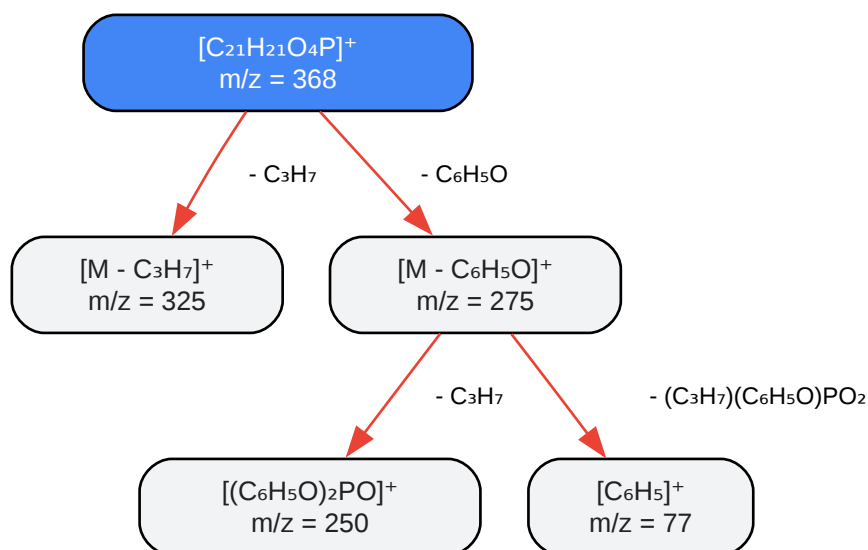
Visualizations

The following diagrams illustrate the key aspects of the spectroscopic analysis of **3-Isopropylphenyl diphenyl phosphate**.



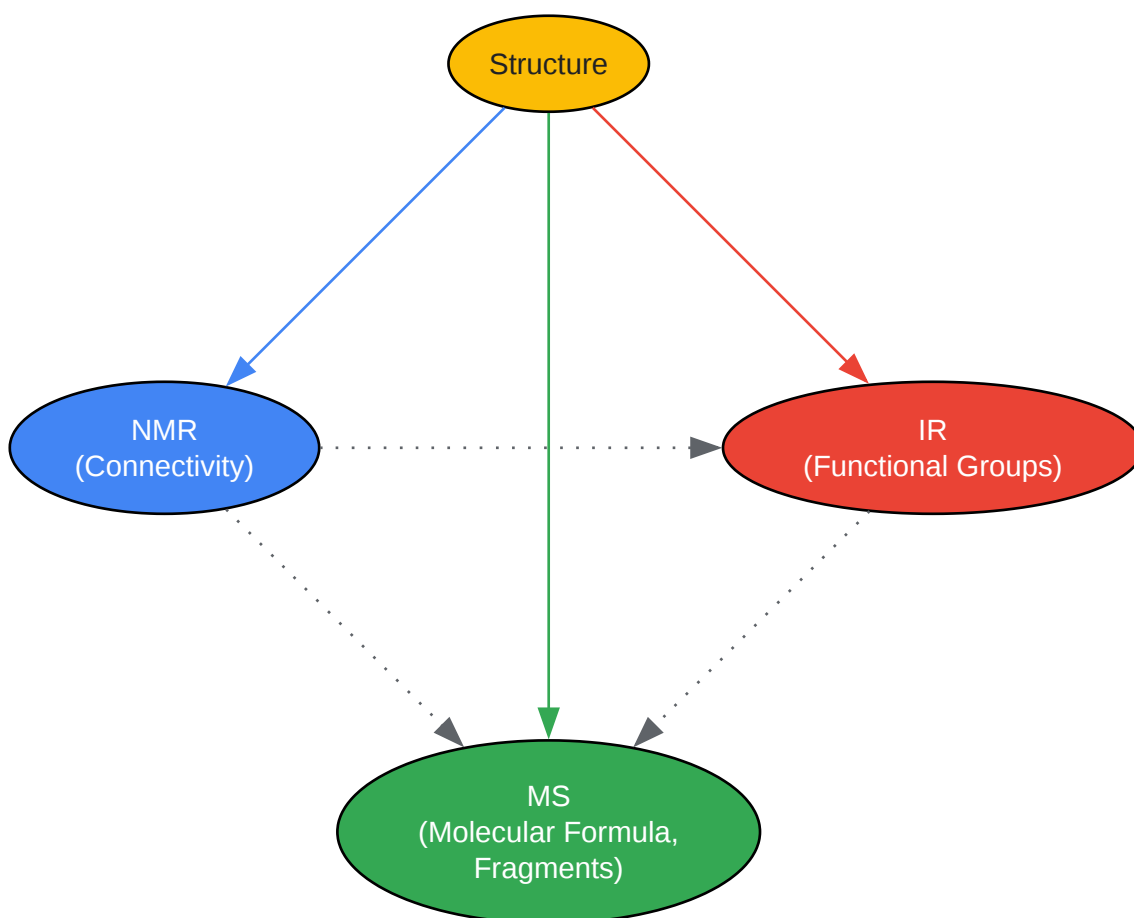
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Caption: Workflow for the spectroscopic analysis of **3-Isopropylphenyl diphenyl phosphate**.



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Caption: Proposed mass spectrometry fragmentation pathway for **3-Isopropylphenyl diphenyl phosphate**.



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Caption: Interrelationship of spectroscopic techniques for structural elucidation.

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